molecular formula C15H19NO2S B15375515 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate CAS No. 15272-63-6

2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate

Cat. No.: B15375515
CAS No.: 15272-63-6
M. Wt: 277.4 g/mol
InChI Key: KPBDAAXIAFMDTQ-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate (CAS 7196-10-3) is an ester derivative of 1-benzothiophene-2-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a 2-(diethylamino)ethanol (DEAE) moiety. The compound features a benzothiophene core—a bicyclic structure comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle)—and a diethylaminoethyl ester group. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the aromatic benzothiophene) and pH-dependent solubility (due to the basic diethylamino group) .

The compound is of interest in medicinal chemistry, as benzothiophene derivatives are explored for their biological activities, including kinase inhibition and antimicrobial effects. The diethylaminoethyl group may enhance bioavailability by promoting solubility in acidic environments (e.g., gastric fluid) through protonation of the tertiary amine .

Properties

CAS No.

15272-63-6

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-benzothiophene-2-carboxylate

InChI

InChI=1S/C15H19NO2S/c1-3-16(4-2)9-10-18-15(17)14-11-12-7-5-6-8-13(12)19-14/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

KPBDAAXIAFMDTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC2=CC=CC=C2S1

Origin of Product

United States

Biological Activity

2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings.

Synthesis

The synthesis of 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate typically involves the reaction of 1-benzothiophene-2-carboxylic acid derivatives with diethylamine. The process can be optimized through various catalytic methods to enhance yield and purity.

Biological Activity Overview

The biological activity of 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate showed minimal inhibitory concentrations (MICs) ranging from 4 µg/mL to higher values depending on the specific bacterial strain tested .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

CompoundBacterial StrainMIC (µg/mL)
2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylateStaphylococcus aureus4
Other Benzothiophene DerivativeEscherichia coli50
Other Benzothiophene DerivativeBacillus subtilis75

Anticancer Activity

The anticancer properties of benzothiophene derivatives have also been explored, particularly their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including human lung (A549) and cervical (HeLa) carcinoma cells .

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineConcentration (µM)Effect
2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylateA54925No significant cytotoxicity
Other Benzothiophene DerivativeHeLa5Induced apoptosis

The proposed mechanism of action for the biological activity of benzothiophene derivatives involves the modulation of key signaling pathways. For instance, inhibition of N-myristoyltransferase (NMT), an enzyme critical for protein modification in parasites, has been linked to the activity of certain benzothiophene compounds . Additionally, the ability of these compounds to interact with DNA and inhibit critical enzymes such as HDACs suggests multiple pathways through which they exert their effects .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiophene derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of benzothiophene derivatives against resistant strains of Staphylococcus aureus, demonstrating significant antimicrobial activity with low MIC values .
  • Cancer Treatment : Another investigation focused on the anticancer potential of these compounds in vitro, showing that they could effectively inhibit cell growth in various cancer cell lines without causing significant cytotoxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

  • Key Differences: The presence of two ester groups increases polarity compared to the target compound’s single ester. Applications: Thiophene dicarboxylates are often intermediates in synthesizing bioactive molecules, such as anticonvulsants .

Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate

  • Structure : A benzothiazine derivative with a sulfone group, hydroxyl group, and methyl ester ().
  • Key Differences: The sulfone group (SO₂) increases polarity and metabolic stability compared to the benzothiophene’s sulfur atom. Synthesis: Requires sulfonylation and transesterification steps, which are more complex than the target compound’s esterification route .

Pinacolyl S-2-Diethylaminoethyl Ethylphosphonothiolate

  • Structure: A phosphorus-containing compound with a diethylaminoethyl group ().
  • Key Differences: The phosphonothiolate group confers high reactivity, making it suitable for nerve agent antidotes or agrochemicals. The pinacolyl group (bulky tertiary alcohol) enhances lipid solubility but introduces steric hindrance. Toxicity: Phosphonothiolates are typically more toxic than benzothiophene esters due to their acetylcholinesterase inhibition .

2-(Diethylamino)ethanol (DEAE)

  • Structure : The alcohol precursor of the target compound’s ester group (CAS 100-37-8, ).
  • Key Differences: DEAE is a small, polar molecule with high water solubility, whereas the target compound’s esterification reduces polarity.

Comparative Data Table

Compound Core Structure Functional Groups LogP (Predicted) Key Applications
2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate Benzothiophene Ester, tertiary amine ~2.5 Drug intermediates
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Thiophene Two esters, acetamido ~1.8 Anticonvulsant synthesis
Methyl 4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxylate Benzothiazine Sulfone, hydroxyl, methyl ester ~0.9 Anti-inflammatory agents
Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate Phosphonothiolate Phosphorus, tertiary amine, pinacolyl ~3.2 Nerve agent research
2-(Diethylamino)ethanol (DEAE) Ethanolamine Tertiary amine, hydroxyl ~0.3 Industrial solvents

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves straightforward esterification of 1-benzothiophene-2-carboxylic acid with DEAE, avoiding the multi-step sulfonylation required for benzothiazine analogs .
  • Stability : The ester bond may hydrolyze under alkaline conditions, necessitating pH-controlled formulations for pharmaceutical use.
  • Biological Activity: The benzothiophene core’s planar structure may intercalate into DNA or inhibit enzymes, while the diethylamino group could modulate receptor binding .

Q & A

Q. What are the key differences in reactivity and application between this compound and its 3,6-dichloro-substituted analogs?

  • Electrophilicity : Chlorine substituents increase electrophilic character, enhancing reactivity in Suzuki couplings (e.g., with aryl boronic acids) .
  • Biological Activity : Dichloro analogs (e.g., ) show stronger antibacterial activity (MIC ~2 µg/mL vs. S. aureus) but higher cytotoxicity (IC₅₀ ~10 µM in HepG2) compared to the non-halogenated parent compound .

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